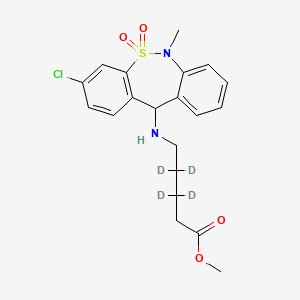

![molecular formula C17H13N3 B565153 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215697-37-2](/img/structure/B565153.png)

9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

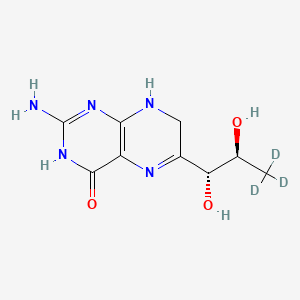

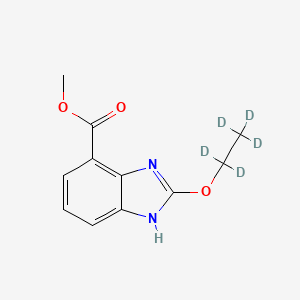

9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 is a compound with the molecular formula C17H13N3 and a molecular weight of 263.336. It is a derivative of indole, a heterocyclic compound that has been a focal point in pharmacological research .

Synthesis Analysis

The derivatives of 4-aminophenyl substituted indole, which include 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4, were synthesized using Fischer Indole synthesis and Vilsemeier reaction methods . These methods resulted in remarkable yield and instrumental data analysis .Molecular Structure Analysis

The molecular structure of 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 is based on the indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis

Indole, the parent compound of 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4, is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring due to its increased electron density .Scientific Research Applications

- Applications : Researchers explore indole-based cycloadditions for constructing biologically relevant heterocyclic compounds .

- Applications : Scientists design novel bioactive compounds by modifying the indole scaffold. These derivatives find applications in drug discovery and development .

- Applications : For instance, ®-3,3’-bis(2,4,6-triisopropylphenyl)-BINOL (TRIP) phosphoric acid acts as a catalyst in [4+3]-cycloaddition reactions involving 3-indolylmethanols and dienes .

Heterocyclic Synthesis via Cycloaddition Reactions

Bioactive Compound Design

Catalysis and Synthetic Methods

Molecular Docking Studies

Medicinal Chemistry

Mechanism of Action

Target of Action

9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole-d4, hereafter referred to as APNH-d4, is a derivative of indole . Indole derivatives have been extensively studied for their anticancer potential, and they have been found to target various biological receptors and enzymes . .

Mode of Action

Indole derivatives are known for their diverse reactivity and unique aromaticity . They can undergo various reactions, including cycloaddition reactions, which are powerful tools in organic synthesis for constructing complex and diverse heterocyclic structures . These reactions could potentially explain the interaction of APNH-d4 with its targets and the resulting changes.

Biochemical Pathways

For instance, indole-3-acetic acid (IAA) synthetic pathways in microorganisms have been identified and modified . These pathways could potentially be affected by APNH-d4.

Result of Action

Indole derivatives are known for their bioactivity, with some compounds exhibiting antitumor, antibacterial, antiviral, or antifungal activities . Therefore, it is plausible that APNH-d4 may have similar effects.

Future Directions

properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3/c18-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-19-11-17(15)20/h1-11H,18H2/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJBUSARXRFUDR-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)N)C=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N2C3=CC=CC=C3C4=C2C=NC=C4)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)